molecular formula C18H14BrN3O5 B10892226 N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide

N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide

Cat. No.: B10892226
M. Wt: 432.2 g/mol
InChI Key: XBMVFCQTLCXWOL-RGVLZGJSSA-N
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Description

N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide typically involves multiple steps:

    Formation of the Brominated Phenyl Ring: The starting material, a phenyl ring, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The brominated phenyl ring is then methoxylated using methanol and a base such as sodium hydroxide.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the methoxylated brominated phenyl ring with propargyl alcohol in the presence of a base.

    Formation of the Hydrazide: The final step involves the reaction of the intermediate product with 3-nitrobenzohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methylene}-2-(8-quinolinyloxy)acetohydrazide
  • N’-{(E)-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methylene}-3-nitrobenzohydrazide

Uniqueness

N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14BrN3O5

Molecular Weight

432.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C18H14BrN3O5/c1-3-7-27-17-15(19)8-12(9-16(17)26-2)11-20-21-18(23)13-5-4-6-14(10-13)22(24)25/h1,4-6,8-11H,7H2,2H3,(H,21,23)/b20-11+

InChI Key

XBMVFCQTLCXWOL-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC#C

Origin of Product

United States

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